PARP‑1 Enzyme Inhibition: The 5‑Nitro Derivative Is Inactive, Unlike the 5‑Fluoro and Parent Analogues
In a standard PARP‑1 enzymatic assay, 5‑nitro‑2,3‑dihydrobenzofuran‑7‑carboxamide (compound 5) displayed an IC₅₀ > 25 μM, indicating negligible inhibition. In contrast, the 5‑fluoro derivative (compound 20) showed potent inhibition with an IC₅₀ of 2.12 ± 0.37 μM, and the unsubstituted parent DHBF‑7‑carboxamide (compound 3) gave an IC₅₀ of 9.45 ± 0.25 μM [REFS‑1].
| Evidence Dimension | PARP‑1 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 25 μM |
| Comparator Or Baseline | 5‑Fluoro‑DHBF‑7‑carboxamide (compound 20): IC₅₀ = 2.12 μM; Parent DHBF‑7‑carboxamide (compound 3): IC₅₀ = 9.45 μM; 5‑Bromo (compound 4): IC₅₀ > 25 μM; 5‑Amino (compound 6): IC₅₀ > 25 μM |
| Quantified Difference | ≥ 11.8‑fold less active than the parent; ≥ 25‑fold less active than the 5‑fluoro analogue |
| Conditions | Cell‑free PARP‑1 enzyme inhibition assay; compounds tested in at least two independent experiments performed in triplicate. Reference standards ABT‑888 (IC₅₀ = 0.006 μM) and AZD‑2281 (IC₅₀ = 0.007 μM) were included [REFS‑1]. |
Why This Matters
For PARP‑1‑focused projects, the 5‑nitro compound serves as a validated negative control, while the 5‑fluoro or unsubstituted parent must be selected for any activity‑dependent study.
- [1] Patel, M. R. et al. (2014). J. Med. Chem. 57, 5579–5601. Table 1 reports IC₅₀ values for compounds 3, 4, 5, 6, 20 and reference inhibitors. View Source
